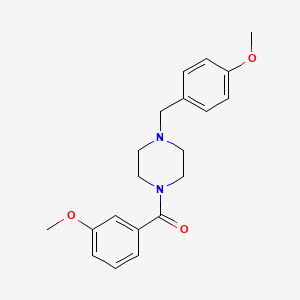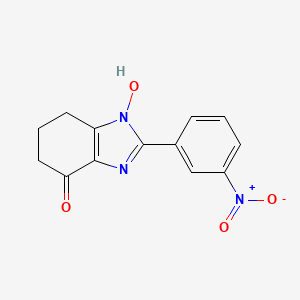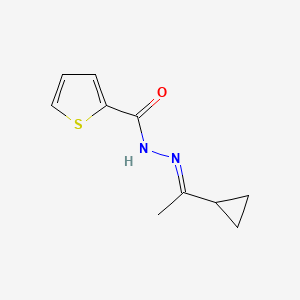![molecular formula C11H15F2N3O B5764493 N-(2,4-difluorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5764493.png)
N-(2,4-difluorophenyl)-N'-[2-(dimethylamino)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-N'-[2-(dimethylamino)ethyl]urea, commonly known as DFEU, is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of several enzymes and has shown promising results in the treatment of various diseases.
Mecanismo De Acción
DFEU works by inhibiting the activity of enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes play a crucial role in the progression of various diseases. By inhibiting their activity, DFEU can slow down or even halt the progression of these diseases.
Biochemical and Physiological Effects:
DFEU has been shown to have several biochemical and physiological effects. It can increase the levels of acetylcholine in the brain, which can improve memory and cognitive function. DFEU has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, DFEU can inhibit the growth of cancer cells and induce apoptosis, which can lead to the death of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFEU has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. DFEU is also stable and can be stored for long periods without degradation. However, DFEU has some limitations as well. It is highly toxic and must be handled with care. Additionally, DFEU can interact with other compounds in the experimental setting, which can lead to inaccurate results.
Direcciones Futuras
DFEU has shown promising results in the treatment of various diseases, and there are several future directions for its use in scientific research. One potential direction is the development of DFEU derivatives that can improve its efficacy and reduce its toxicity. Another direction is the investigation of DFEU's potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, the mechanism of action of DFEU is not fully understood, and further research is needed to elucidate its molecular targets and pathways.
Conclusion:
In conclusion, DFEU is a synthetic compound that has shown promising results in the treatment of various diseases. It can inhibit the activity of several enzymes and has several biochemical and physiological effects. DFEU has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Further investigation is needed to fully understand the potential of DFEU in the treatment of diseases and its mechanism of action.
Métodos De Síntesis
DFEU can be synthesized by reacting 2,4-difluoroaniline with N,N-dimethylformamide dimethyl acetal in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with urea to obtain DFEU. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
DFEU has been extensively studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of several enzymes that are involved in the progression of these diseases. DFEU has also been studied for its potential use as an insecticide and herbicide.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-[2-(dimethylamino)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3O/c1-16(2)6-5-14-11(17)15-10-4-3-8(12)7-9(10)13/h3-4,7H,5-6H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQBMYQBZXQFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)NC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793047 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4-difluorophenyl)-N'-[2-(dimethylamino)ethyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5764412.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5764426.png)
![N-cyclohexyl-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5764434.png)
![1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5764441.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5764448.png)
![3-[(2-fluorobenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5764457.png)
![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5764466.png)



![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}acetamide](/img/structure/B5764495.png)
![1-[3-(2-nitrophenyl)acryloyl]piperidine](/img/structure/B5764501.png)
![5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(12H)-one](/img/structure/B5764507.png)